molecular formula C16H14Br2O B12789586 3-Bromo-2-(bromomethyl)-1,3-diphenylpropan-1-one CAS No. 14181-93-2

3-Bromo-2-(bromomethyl)-1,3-diphenylpropan-1-one

Katalognummer: B12789586
CAS-Nummer: 14181-93-2
Molekulargewicht: 382.09 g/mol
InChI-Schlüssel: KUFJRYXCKFQGHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-(bromomethyl)-1,3-diphenylpropan-1-one is an organic compound with the molecular formula C16H14Br2O It is a brominated derivative of diphenylpropanone, characterized by the presence of two bromine atoms attached to the propanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(bromomethyl)-1,3-diphenylpropan-1-one typically involves the bromination of 1,3-diphenylpropan-1-one. One common method is the bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-(bromomethyl)-1,3-diphenylpropan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or hydrocarbon derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Reduction: Formation of alcohols or hydrocarbons.

    Oxidation: Formation of carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-(bromomethyl)-1,3-diphenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-(bromomethyl)-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The bromine atoms can participate in electrophilic reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Bromo-2-(bromomethyl)propionic acid: Another brominated compound with similar reactivity but different structural features.

    1,3-Diphenylpropan-1-one: The non-brominated parent compound, used as a starting material for the synthesis of brominated derivatives.

    3-Bromo-2-(chloromethyl)-1,3-diphenylpropan-1-one: A chlorinated analog with similar chemical properties.

Uniqueness

3-Bromo-2-(bromomethyl)-1,3-diphenylpropan-1-one is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for diverse chemical transformations. This compound’s ability to undergo various substitution, reduction, and oxidation reactions makes it a valuable intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

14181-93-2

Molekularformel

C16H14Br2O

Molekulargewicht

382.09 g/mol

IUPAC-Name

3-bromo-2-(bromomethyl)-1,3-diphenylpropan-1-one

InChI

InChI=1S/C16H14Br2O/c17-11-14(15(18)12-7-3-1-4-8-12)16(19)13-9-5-2-6-10-13/h1-10,14-15H,11H2

InChI-Schlüssel

KUFJRYXCKFQGHE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C(CBr)C(=O)C2=CC=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.